3-Chloro-4-(trifluoromethyl)biphenyl; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

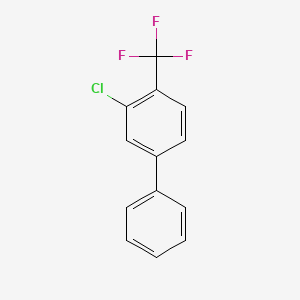

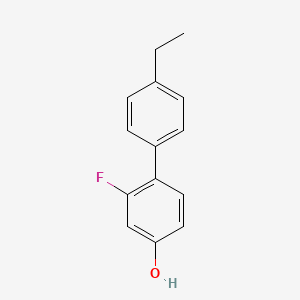

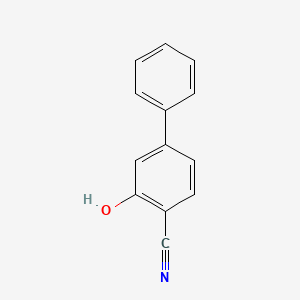

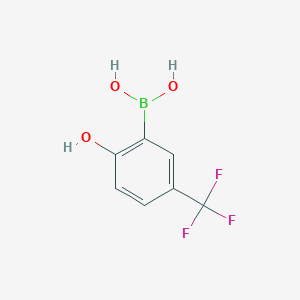

3-Chloro-4-(trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H8ClF3. It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)biphenyl is characterized by the presence of two benzene rings linked together with a chlorine and a trifluoromethyl group attached to the carbon atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Catalyst Systems for Aryl Halides Amination

Palladium complexes, supported by (o-biphenyl) derivatives, have shown efficiency as catalysts for the amination of a wide range of aryl halides and triflates. These catalyst systems are significant for their ability to facilitate reactions at low temperatures and with various functional groups, making them versatile for the synthesis of complex organic compounds. The use of such ligands allows for room-temperature catalytic amination of many aryl chloride, bromide, and triflate substrates. This catalytic activity highlights the potential utility of 3-Chloro-4-(trifluoromethyl)biphenyl in developing efficient and broadly applicable catalyst systems for organic synthesis (Wolfe et al., 2000).

Synthesis of Fluorinated Biphenyls

The synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline demonstrates the importance of 3-Chloro-4-(trifluoromethyl)biphenyl in the preparation of fluorinated biphenyl compounds. Such compounds are crucial for various applications, including the development of materials with enhanced thermal stability and unique electronic properties. The modified Gomberg condensation method used in this synthesis offers a pathway to access fluorinated biphenyls efficiently (Yuan-bin, 2005).

Catalysis in Chloromethylation Reactions

Group 3 and 4 metal triflates have been employed as effective catalysts for the chloromethylation of biphenyls, demonstrating the role of 3-Chloro-4-(trifluoromethyl)biphenyl in facilitating such reactions. The presence of these catalysts under heterogeneous conditions indicates their potential in enhancing the efficiency of chloromethylation reactions, leading to valuable chloromethylated biphenyl derivatives that have applications in various fields, including material science and organic synthesis (Kishida et al., 2006).

Development of High-Performance Polymers

The study on aromatic polyethers incorporating a 4-Chloro-3-trifluoromethylphenyl group has contributed to the development of high-performance polymers with excellent thermal stability, improved solubility, and desirable optical properties. These findings underscore the significance of 3-Chloro-4-(trifluoromethyl)biphenyl in the design and synthesis of advanced polymeric materials that meet the requirements for high-temperature applications and optical devices (Liu et al., 2004).

Antitumor Activity

The synthesis and structural determination of 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide highlight the potential of 3-Chloro-4-(trifluoromethyl)biphenyl derivatives in medicinal chemistry. The compound exhibits significant antitumor activity against specific cancer cell lines, suggesting the importance of such derivatives in the development of new therapeutic agents (Ji et al., 2018).

Eigenschaften

IUPAC Name |

2-chloro-4-phenyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLTPEDAIBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)